molecular formula C16H17F3N2O2 B5514778 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide

3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide

Cat. No.: B5514778
M. Wt: 326.31 g/mol
InChI Key: QINPCZQSBHWMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H17F3N2O2 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12421228 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic Structure in Single-Component Conductors

A study by (Filatre-Furcate et al., 2016) explored the use of bulky substituents, such as isopropyl, in controlling the solid-state structures and charge mobility of organic semiconductors. This approach, applied in molecular metals, investigated steric effects in single-component conductors, revealing a unique stacked structure and a three-dimensional network impacting conductivity and electronic structure.

Inhibition of Dihydroorotate Dehydrogenase

The research by (Knecht & Löffler, 1998) found that certain isoxazol derivatives, including those with a structure related to 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide, inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition has implications for immune cell functions and could be relevant in pharmaceutical applications.

Anticancer Activity in Diaminopyrazoles

The study conducted by (Cocco et al., 2006) investigated aminopyrazole derivatives, related to isoxazole compounds, for their potential antitumoral activities. This research highlights the role of such compounds in the development of new cancer therapies.

Synthesis of Pyrazole Carboxamides

(Prabakaran et al., 2012) demonstrated an efficient method to synthesize pyrazole carboxamides, closely related to isoxazole carboxamides. These compounds are important in various chemical synthesis processes, including pharmaceuticals and organic materials.

Prodrug Development for Anti-Inflammatory Agents

Research by (Patterson et al., 1992) discussed the synthesis and evaluation of a compound similar to this compound as a prodrug for anti-inflammatory agents. This research is pivotal in understanding the pharmacokinetics and pharmacodynamics of such compounds.

Nickel(II) Complexes for Ethylene Polymerization

In the study by (Lee et al., 2001), complexes similar to isoxazole carboxamides were used in catalysis for ethylene polymerization. This application is significant in the field of polymer chemistry and industrial processes.

Safety and Hazards

As with any chemical compound, handling “3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to ensure adequate ventilation .

Future Directions

The future research directions would likely involve exploring the potential applications of this compound, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

3-propan-2-yl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c1-10(2)13-9-14(23-21-13)15(22)20-7-6-11-4-3-5-12(8-11)16(17,18)19/h3-5,8-10H,6-7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINPCZQSBHWMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)NCCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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